3-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide
Beschreibung
This compound is a benzamide derivative featuring a pyrimidine-2-ylamino-phenyl scaffold. Its structure includes a 3-bromo-substituted benzamide core linked to a 4-(dimethylamino)-6-methylpyrimidin-2-yl group via an aniline bridge. The pyrimidine ring, substituted with dimethylamino and methyl groups, contributes to solubility and hydrogen-bonding interactions.
Eigenschaften
IUPAC Name |
3-bromo-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN5O/c1-13-11-18(26(2)3)25-20(22-13)24-17-9-7-16(8-10-17)23-19(27)14-5-4-6-15(21)12-14/h4-12H,1-3H3,(H,23,27)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNIGQYYHMIMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide typically involves a multi-step process:
Bromination: The initial step involves the bromination of a suitable precursor, such as 4-aminobenzamide, using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with 4-(dimethylamino)-6-methylpyrimidine-2-amine. This step often employs a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using suitable reagents, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Benzamide Core
Key Observations :
- Bromine vs.
- Chromenone vs. Pyrimidine: Chromenone-containing analogs (e.g., ) exhibit distinct π-π stacking capabilities due to their fused aromatic systems, unlike the pyrimidine-based target compound .
Variations in Pyrimidine Substituents
Key Observations :
- Pyrimidine vs. Pyridine : Pyrimidine’s nitrogen-rich structure provides additional hydrogen-bonding sites, critical for interactions with biological targets like kinases (e.g., EGFR inhibitors in ) .
- Dimethylamino vs. Hydroxypiperidine: The dimethylamino group in the target compound offers moderate basicity, while hydroxypiperidine () introduces polar functionality, enhancing aqueous solubility .
Core Heterocycle Modifications
Key Observations :
- Pyrimidine vs. Quinazoline : Quinazoline derivatives () are established EGFR inhibitors, but the target compound’s pyrimidine core may offer selectivity for other kinases due to smaller ring size .
- Sulfonamide vs. Benzamide : Sulfonamide-containing analogs () often exhibit stronger enzyme inhibition due to sulfonamide’s electronegative character, whereas benzamides prioritize hydrophobic interactions .
Biologische Aktivität
3-Bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a bromine atom, a dimethylamino group, and a pyrimidine moiety, which contribute to its unique reactivity and biological interactions. It has the following molecular characteristics:
- Molecular Formula : C18H20BrN5O
- Molar Mass : 396.29 g/mol
- Solubility : Soluble in DMSO
Research indicates that compounds similar to 3-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide may act through several mechanisms:
- Inhibition of Growth Factor Receptors : Compounds in this class have been shown to inhibit fibroblast growth factor receptor 1 (FGFR1), which is implicated in various cancers. For instance, related compounds have demonstrated IC50 values in the low micromolar range against non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification, indicating significant anticancer potential .
- Cell Cycle Arrest and Apoptosis Induction : Studies suggest that these compounds can induce cell cycle arrest at the G2 phase and promote apoptosis in cancer cells by inhibiting key signaling pathways associated with cell survival .
- Molecular Docking Studies : Molecular docking experiments have revealed that these compounds can form multiple hydrogen bonds with FGFR1, enhancing their binding affinity and specificity for the target receptor .
Biological Activity Data
The following table summarizes key biological activities and findings related to 3-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide and similar compounds:
| Study Type | Cell Line/Model | Activity | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| In vitro | NSCLC (NCI-H520, NCI-H1581) | Inhibition of FGFR1 | 1.36 ± 0.27 | Cell cycle arrest |
| In vitro | NSCLC (NCI-H226) | Induction of apoptosis | 2.31 ± 0.41 | Inhibition of ERK phosphorylation |
| Molecular Docking | FGFR1 Binding | Formation of hydrogen bonds | - | Target-specific binding |
Case Study 1: Anticancer Activity
In a study evaluating the efficacy of FGFR1 inhibitors, a derivative closely related to 3-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide was tested against multiple NSCLC cell lines. The compound exhibited potent growth inhibition, with significant induction of apoptosis observed through flow cytometry analysis.
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the compound's activity. The study utilized Western blotting to assess the phosphorylation status of key signaling molecules involved in cell proliferation and survival pathways. Results indicated that treatment with the compound led to decreased phosphorylation of ERK and PLCγ1, further supporting its role as an FGFR1 inhibitor.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
